Product packaging for Cyanidin-3-o-rhamnoside(Cat. No.:CAS No. 768299-10-1)

Cyanidin-3-o-rhamnoside

Cat. No.: B3029727
CAS No.: 768299-10-1
M. Wt: 433.4 g/mol
InChI Key: USWXMMRFOWNEOR-VWLKIGRWSA-O
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Description

Overview of the Anthocyanin Research Landscape

Anthocyanins, a subclass of flavonoids, are water-soluble pigments that are integral to the color of many fruits and vegetables. researchgate.net The research landscape for anthocyanins is vast and dynamic, with studies spanning from their biosynthesis in plants to their potential health implications. frontiersin.org Scientists are exploring their role as natural colorants, their antioxidant properties, and their involvement in various biological pathways. mdpi.comiss.it The investigation into anthocyanins is a multi-faceted field, attracting attention from chemists, biologists, and nutritionists alike. frontiersin.org

The structural diversity of anthocyanins presents both a challenge and an opportunity for researchers. mdpi.com While this diversity allows for a wide range of functions, it also necessitates sophisticated analytical techniques for their identification and quantification. researchgate.netmdpi.com High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are powerful tools that have been instrumental in advancing our understanding of these complex molecules. mdpi.comnih.gov

Position of Cyanidin-3-o-rhamnoside within Flavonoid Glycosides Research

Within the extensive family of flavonoid glycosides, this compound holds a specific position. It is a glycoside of cyanidin (B77932), one of the most widespread anthocyanidins in the plant kingdom. nih.goviss.it The attachment of a rhamnose sugar molecule to the cyanidin backbone defines its unique chemical structure and influences its properties. hmdb.ca

Research on flavonoid glycosides often focuses on how the sugar moiety affects the stability, solubility, and biological activity of the parent flavonoid. In the case of this compound, studies are aimed at elucidating how the rhamnose group impacts its behavior compared to other cyanidin glycosides, such as the more commonly studied cyanidin-3-o-glucoside. iss.itmdpi.com This comparative approach is crucial for understanding the structure-activity relationships within this class of compounds.

This compound has been identified in various plant species, including buckwheat, certain berries, and the flowers of some plants. nih.govkahaku.go.jp Its presence in these sources provides a basis for its extraction and subsequent investigation.

Interdisciplinary Research Perspectives on this Anthocyanin

The study of this compound is inherently interdisciplinary, drawing on expertise from several scientific fields.

Chemistry: Chemists are focused on the synthesis, isolation, and structural elucidation of this compound. cymitquimica.comchembk.com They utilize techniques like NMR spectroscopy and mass spectrometry to confirm its molecular structure and investigate its chemical properties, such as its stability under different pH conditions. cymitquimica.comthegoodscentscompany.com

Botany and Plant Science: Botanists and plant scientists investigate the biosynthesis of this compound in plants. frontiersin.orgmdpi.com They study the genetic and enzymatic pathways that lead to its production and its role in plant physiology, such as attracting pollinators or protecting against environmental stressors. nih.govscispace.com

Pharmacology and Medicine: Pharmacological research explores the potential biological activities of this compound. Studies have investigated its antioxidant and anti-inflammatory properties. iss.itchembk.com For instance, research has explored its potential to reduce the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. iss.it

The collaborative efforts across these disciplines are essential for building a comprehensive understanding of this compound, from its molecular characteristics to its broader biological significance.

Below is a table summarizing some of the key research areas and findings related to this compound:

Research AreaKey Findings and FocusRelevant Disciplines
Chemical Analysis Identification and quantification in various plant sources using HPLC and MS. nih.govnih.govChemistry, Analytical Science
Structural Elucidation Determination of the chemical structure, including the stereochemistry of the rhamnose sugar. cymitquimica.comnih.govChemistry, Spectroscopy
Biosynthesis Investigation of the enzymatic pathways responsible for its formation in plants. frontiersin.orgfrontiersin.orgBotany, Plant Biochemistry
Biological Activity Studies on its antioxidant and anti-inflammatory properties. iss.itchembk.comPharmacology, Biochemistry
Food Science Analysis of its presence in food products and the effects of processing. researchgate.netFood Science, Nutrition

This table provides a snapshot of the multifaceted research landscape surrounding this intriguing natural compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H21O10+ B3029727 Cyanidin-3-o-rhamnoside CAS No. 768299-10-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4R,5R,6S)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromenylium-3-yl]oxy-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O10/c1-8-17(26)18(27)19(28)21(29-8)31-16-7-11-13(24)5-10(22)6-15(11)30-20(16)9-2-3-12(23)14(25)4-9/h2-8,17-19,21,26-28H,1H3,(H3-,22,23,24,25)/p+1/t8-,17-,18+,19+,21-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USWXMMRFOWNEOR-VWLKIGRWSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC3=C(C=C(C=C3[O+]=C2C4=CC(=C(C=C4)O)O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21O10+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401345643
Record name Cyanidin-3-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

433.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768299-10-1
Record name Cyanidin-3-O-rhamnoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401345643
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Distribution Patterns

Identification and Quantification in Plant Species

The presence and concentration of Cyanidin-3-O-rhamnoside and related cyanidin (B77932) glycosides have been documented in a range of plant sources, from common fruits to specific plant tissues.

Presence in Fruits and Berries

While a wide array of anthocyanins are found in fruits and berries, the specific presence and quantity of this compound can be elusive in the scientific literature, with research often focusing on more common cyanidin derivatives like cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside.

Buckwheat (Fagopyrum esculentum): Research on buckwheat has primarily identified cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside as the major anthocyanins, particularly in the cotyledons and flowers of red cultivars. mdpi.com While various cyanidin glycosides are present, specific quantitative data for this compound in buckwheat is not extensively reported.

Jujube (Ziziphus jujuba): Studies on jujube fruit have identified a variety of flavonoids and anthocyanins. nih.govnih.govazpharmjournal.comnih.govashs.org The primary anthocyanins found are often cyanidin-3-O-rutinoside and peonidin-3,5-O-diglucoside. nih.gov Specific quantification of this compound in jujube cultivars is not well-documented in the available literature. Total anthocyanin content, however, has been shown to vary significantly between cultivars and developmental stages. frontiersin.org

Raspberries (Rubus idaeus): The anthocyanin profile of red raspberries is well-characterized, with the most abundant compounds being cyanidin-3-sophoroside, cyanidin-3-glucoside, and cyanidin-3-rutinoside (B1257026). nih.govacs.orgnih.govresearchgate.net The presence and concentration of these anthocyanins can vary depending on the cultivar. acs.orgnih.gov However, specific data on the occurrence and quantity of this compound in raspberries are not prominently featured in research findings.

Bayberry (Myrica rubra): The deep red color of the Chinese bayberry is primarily attributed to a high concentration of cyanidin-3-O-glucoside, which can account for up to 97% of the total anthocyanins. nih.govjfda-online.comacs.orgjfda-online.com While other anthocyanins like delphinidin-hexoside and pelargonidin-3-O-glucoside have been identified in various cultivars, the presence of this compound has not been a focal point of these studies. nih.govmdpi.comresearchgate.net

Interactive Data Table: Predominant Cyanidin Glycosides in Selected Fruits

Fruit Predominant Cyanidin Glycosides
Buckwheat Cyanidin-3-O-glucoside, Cyanidin-3-O-rutinoside
Jujube Cyanidin-3-O-rutinoside
Raspberries Cyanidin-3-sophoroside, Cyanidin-3-glucoside, Cyanidin-3-rutinoside

Occurrence in Other Plant Tissues and Extracts

This compound and its isomers have been identified in various other plant parts, highlighting the compound's broader distribution in the plant kingdom.

Erythrina vogelii: The stem bark and leaves of Erythrina vogelii are known to contain a rich diversity of flavonoids. africaresearchconnects.comnih.govdaneshyari.comdntb.gov.ua While specific quantitative data for this compound is limited, the genus Erythrina is a known source of various prenylated flavonoids and other complex flavonoid structures.

Euterpe oleracea (Açaí): The deep purple hue of açaí fruit is due to a high concentration of anthocyanins. The primary anthocyanins identified in açaí pulp are cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside. nih.govmdpi.comacs.orgresearchgate.netnih.govresearchgate.net While other cyanidin derivatives are present, specific reports on this compound are not prevalent.

Zingiber striolatum Diels flower buds: The flower buds of this ginger species are a rich source of anthocyanins, with up to 48 different types identified. The most abundant of these is cyanidin-3-O-glucoside. mdpi.comresearchgate.net A comprehensive analysis of 17 different cyanidin derivatives has been conducted, although specific quantification for this compound is not detailed. mdpi.com

Varietal and Environmental Influences on Accumulation

The concentration of anthocyanins, including cyanidin-based compounds, in plants is not static. It is dynamically influenced by the plant's genetic makeup and the environmental conditions in which it grows.

Genotype-Dependent Concentration Variations

Different cultivars of the same plant species can exhibit significant variations in their anthocyanin profiles and concentrations.

Buckwheat: Studies comparing different buckwheat cultivars have shown significant differences in the levels of cyanidin-3-O-glucoside and cyanidin-3-O-rutinoside. mdpi.com For instance, the red cultivar 'HHTQ' has been found to have higher levels of these anthocyanins in its cotyledons and flowers compared to the white-flowered cultivar 'Beizaosheng'. mdpi.com

Bayberry: Research on 17 different cultivars of Chinese bayberry revealed significant differences in the content of five identified anthocyanins. mdpi.com For example, the 'Wandao' cultivar showed the highest color index of red grapes (CIRG), indicative of high anthocyanin content, while the 'Shuijing' cultivar had the lowest. mdpi.com Similarly, a comparison between the 'Dongkui' (dark-colored pulp) and 'Baidongkui' (lighter-colored pulp) varieties showed that 'Dongkui' had higher concentrations of 18 identified anthocyanins. nih.gov

Interactive Data Table: Total Anthocyanin Content in Different Bayberry Cultivars

Cultivar Total Anthocyanins (mg/kg FW)
Dongkui (DK) 652
Baidongkui (BDK) 81.6

Data sourced from a comparative metabolomics study. nih.gov

Developmental Stage and Ecological Factors Affecting Content

The concentration of anthocyanins within a plant can change as it grows and in response to its environment.

Biosynthesis and Metabolic Pathways in Plants

Enzymatic Catalysis in Cyanidin-3-o-rhamnoside Formation

The final stages of this compound synthesis are catalyzed by specific enzymes that attach sugar moieties to the anthocyanidin backbone. This glycosylation is critical for the stability and solubility of the pigment.

Glycosylation is a key modification step in the diversification of flavonoids and is catalyzed by UDP-sugar-dependent glycosyltransferases (UGTs). researchgate.net The formation of this compound can occur through the direct action of a rhamnosyltransferase on the cyanidin (B77932) aglycone. Research on Rhododendron delavayi has identified a flavonoid 3-O-glycosyltransferase, Rd3GT6, which demonstrates the ability to use cyanidin as a substrate and UDP-rhamnose (UDP-Rha) as the sugar donor to produce this compound. frontiersin.org

In many plants, a more complex glycosylation pattern occurs, such as the formation of cyanidin-3-rutinoside (B1257026) (cyanidin-3-O-rhamnosylglucoside). This process involves a two-step enzymatic reaction. First, a glucosyltransferase attaches a glucose molecule to cyanidin, forming cyanidin-3-O-glucoside. Subsequently, an enzyme such as UDP-rhamnose:cyanidin-3-glucoside rhamnosyltransferase (CGRT) transfers a rhamnose group to the glucose moiety. researchgate.netkegg.jp While this produces a different final compound (a rutinoside), the activity of such rhamnosyltransferases highlights the specific enzymatic machinery plants employ for rhamnose conjugation. researchgate.netnih.govresearchgate.netoup.com The specificity of these enzymes is crucial; for instance, some UGTs show high specificity for their sugar donor, with recombinant UGT79B1 from Arabidopsis being highly specific for UDP-xylose and showing no activity with UDP-rhamnose when cyanidin-3-O-glucoside is the acceptor. nih.gov

The direct precursor to this compound is the aglycone, cyanidin. The biosynthesis of cyanidin is a well-characterized segment of the flavonoid pathway, involving several key enzymatic steps that convert intermediates derived from phenylalanine. mdpi.comfrontiersin.orgmdpi.com

The pathway begins with phenylalanine, which is converted to 4-coumaroyl-CoA. frontiersin.orgmdpi.com Chalcone (B49325) synthase (CHS) then catalyzes the condensation of one molecule of 4-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin (B18129) chalcone. mdpi.com This intermediate is then isomerized by chalcone isomerase (CHI) to form the flavanone (B1672756) naringenin. mdpi.comoup.com

Subsequent hydroxylation and reduction steps create the specific anthocyanidin precursor. Naringenin is hydroxylated by flavanone 3-hydroxylase (F3H) and flavonoid 3′-hydroxylase (F3′H) to yield dihydroquercetin. oup.com Dihydroflavonol 4-reductase (DFR) then reduces dihydroquercetin to its corresponding leucoanthocyanidin (leucocyanidin). oup.comnih.gov The final step in forming the colored aglycone is the oxidation of leucocyanidin (B1674801) by anthocyanidin synthase (ANS), also known as leucoanthocyanidin dioxygenase (LDOX), to produce cyanidin. oup.comnih.govnih.gov Once formed, this unstable cyanidin molecule is rapidly stabilized through glycosylation, such as the attachment of a rhamnose group at the C3 position to form this compound. nih.gov

Table 1: Key Enzymes in the Biosynthesis of the Cyanidin Precursor

Enzyme Abbreviation Function in the Pathway
Phenylalanine ammonia-lyase PAL Converts phenylalanine to cinnamic acid. mdpi.comashs.org
Cinnamic acid 4-hydroxylase C4H Transforms cinnamic acid into coumaric acid. mdpi.com
4-coumarate-CoA ligase 4CL Converts coumaric acid to 4-coumaroyl-CoA. nih.gov
Chalcone synthase CHS Catalyzes the formation of naringenin chalcone. mdpi.comnih.gov
Chalcone isomerase CHI Isomerizes naringenin chalcone to naringenin. mdpi.comnih.gov
Flavanone 3-hydroxylase F3H Oxidizes naringenin to dihydrokaempferol (B1209521). mdpi.comnih.gov
Flavonoid 3′-hydroxylase F3′H Converts dihydrokaempferol to dihydroquercetin. mdpi.comoup.com
Dihydroflavonol 4-reductase DFR Reduces dihydroquercetin to leucocyanidin. oup.comnih.gov

Genetic and Transcriptional Regulation of Biosynthetic Genes

The accumulation of anthocyanins like this compound is tightly controlled at the transcriptional level. This regulation involves a network of transcription factors that respond to both developmental cues and environmental signals.

The expression of the structural genes involved in anthocyanin biosynthesis is primarily controlled by a conserved transcriptional complex known as the MBW complex, which consists of transcription factors from the R2R3-MYB, basic helix-loop-helix (bHLH), and WD40 repeat protein families. mdpi.comnih.govmdpi.com The MYB component often determines the specificity of the target genes. oup.com

In addition to the core MBW complex, members of the basic leucine (B10760876) zipper (bZIP) transcription factor family play a significant role. nih.govmdpi.com The bZIP protein HYPOCOTYL5 (HY5) is a key regulator that can be activated by light and promotes pigment accumulation by directly binding to the promoters of MYB transcription factors, such as PAP1 (PRODUCTION OF ANTHOCYANIN PIGMENT 1), thereby enhancing their expression. nih.govmdpi.com In sweet cherry, a bZIP family member, PavbZIP6, was found to enhance the expression of anthocyanin biosynthetic genes, including DFR, ANS, and UFGT. nih.gov Similarly, studies in mulberry and pomegranate have identified specific bZIP genes whose expression correlates with anthocyanin biosynthesis. mdpi.comnih.gov Other transcription factor families, including NAC, ERF, and MADS-box, have also been identified as regulators in the anthocyanin pathway. mdpi.comfrontiersin.org

Table 2: Major Transcription Factor Families Regulating Anthocyanin Biosynthesis

Transcription Factor Family Examples Role in Regulation
R2R3-MYB PAP1, MdMYB10, SlAN2-like Directly activates structural genes; core component of the MBW complex. nih.govoup.commdpi.com
basic Helix-Loop-Helix (bHLH) GL3, TT8 Interacts with MYB proteins to form the MBW complex, stabilizing it and promoting transcription. nih.govmdpi.com
WD40 Repeat TTG1 Acts as a scaffold protein, stabilizing the MBW complex. nih.govfrontiersin.org
basic Leucine Zipper (bZIP) HY5, PavbZIP6, MdbZIP44 Positively regulate anthocyanin biosynthesis by activating MYB factors or structural genes. oup.comnih.govmdpi.com

The molecular control of anthocyanin accumulation is a dynamic process involving both activators and repressors. The MBW complex functions as the central activator, binding to the promoters of both early biosynthetic genes (EBGs) like CHS and CHI, and late biosynthetic genes (LBGs) like DFR and ANS, to coordinate their expression. nih.govnih.govfrontiersin.org

This activation is counterbalanced by negative regulators. For example, certain R3-MYB proteins like MYBL2 can compete with R2R3-MYBs for binding to bHLH partners, thereby disrupting the formation of the active MBW complex. nih.gov Phytohormones also play a crucial role in this regulatory network. Jasmonic acid (JA) promotes anthocyanin accumulation by triggering the degradation of JAZ repressor proteins. nih.govfrontiersin.org These JAZ proteins normally bind to bHLH and R2R3-MYB factors, preventing the assembly of the MBW complex. nih.gov Upon JA signaling, JAZ proteins are removed, freeing the transcription factors to form the active complex and induce gene expression. nih.govnih.gov Similarly, abscisic acid (ABA) has been shown to promote anthocyanin accumulation by increasing the transcription of key regulatory factors and structural genes. nih.gov Conversely, hormones like ethylene (B1197577) can inhibit anthocyanin accumulation by suppressing positive regulators (PAP1, GL3) and activating negative ones (MYBL2). nih.gov

Plant Metabolic Flux and Interconnections with Other Secondary Metabolites

The biosynthesis of this compound is integrated within the broader network of plant secondary metabolism, and the flow of metabolic intermediates is a point of significant regulation and competition. The phenylpropanoid pathway serves as a major hub, producing precursors for a wide array of compounds beyond flavonoids.

The intermediate 4-coumaroyl-CoA is a critical branch point. It is not only a precursor for flavonoids but also for other major classes of secondary metabolites, including lignins, stilbenes, and various phenolic acids. oup.comresearchgate.net Therefore, the metabolic flux through the anthocyanin pathway is in direct competition with these other pathways for this common precursor.

Research in grapevine demonstrated this interconnection clearly. The knockout of VvbZIP36, a negative regulator of anthocyanin biosynthesis, led to an increased accumulation of anthocyanins, including cyanidin-3-O-glucoside. oup.com Concurrently, this genetic modification resulted in a significant decrease in the synthesis of stilbenes (like α-viniferin), lignans, and certain flavonols. oup.com This finding illustrates a redirection of the metabolic flux away from the stilbene (B7821643) and flavonol pathways and towards the anthocyanin pathway when a key repressor is removed.

Competition also exists within the flavonoid pathway itself. Dihydroflavonols, such as dihydroquercetin, are precursors for both anthocyanins (via DFR and ANS) and flavonols (via flavonol synthase, FLS). nih.govnih.gov The relative activities of DFR and FLS can therefore dictate the metabolic flux towards either anthocyanin or flavonol production, creating a balance between these two important classes of flavonoids.

Table 3: List of Mentioned Compounds

Compound Name
4-coumaroyl-CoA
Abscisic acid
α-viniferin
Cyanidin
Cyanidin-3,5-O-diglucoside
Cyanidin-3-o-glucoside
This compound
Cyanidin-3-O-rutinoside
Dihydrokaempferol
Dihydroquercetin
Ethylene
Jasmonic acid
Leucocyanidin
Malonyl-CoA
Naringenin
Naringenin chalcone
Phenylalanine
UDP-rhamnose

Bioavailability and Metabolism in Preclinical Models

Absorption Kinetics and Mechanisms in In Vitro and Animal Systems

The absorption of cyanidin (B77932) glycosides is a complex process that begins shortly after ingestion and involves multiple sites within the gastrointestinal tract. While the bioavailability is generally considered low, evidence from preclinical models demonstrates that these compounds do enter systemic circulation, both in their intact form and as various metabolites.

Research indicates that the stomach is a significant site for the absorption of some anthocyanins, including cyanidin glycosides. nih.govmdpi.com These compounds are relatively stable in the acidic environment of the stomach, which exists primarily in the red-colored flavylium (B80283) cation form. nih.govnih.gov Animal studies show a rapid appearance of cyanidin glycosides in the plasma, with maximal concentrations typically observed between 15 and 30 minutes after gastric administration, supporting the role of the stomach and upper small intestine in their initial absorption. iss.it

The small intestine is another critical site for absorption. An in situ intestinal perfusion model in rats demonstrated that cyanidin glycosides are efficiently absorbed from the small intestine, with absorption rates ranging from 13% to 22% of the perfused dose. iss.it The structure of the sugar moiety attached to the cyanidin aglycone plays a crucial role in the efficiency of absorption. iss.itmdpi.com For instance, studies have shown that cyanidin-3-glucoside is more readily absorbed than cyanidin-3-rutinoside (B1257026). iss.it While specific data for cyanidin-3-o-rhamnoside is less detailed, the principle that the glycosidic unit influences absorption kinetics is well-established.

The mechanism of transport across the intestinal epithelium for anthocyanin glycosides is thought to involve transporters like the sodium-dependent glucose transporter 1 (SGLT1), which allows the intact glycoside to enter the epithelial cells. researchgate.net In vitro studies using human cell models, such as Caco-2 intestinal cells and MKN-28 gastric cells, have confirmed that anthocyanins can be transported across these cellular monolayers, with transport efficiencies reported to be between 3% and 9%. researchgate.net

Table 1: Summary of Absorption Kinetics for Cyanidin Glycosides in Preclinical Models

Model SystemCompound(s)Key FindingsReference
Rats (in vivo)Cyanidin-3-O-glucoside (C3G)Rapidly appeared in plasma after oral administration. nih.gov
Rats (in vivo)Cyanidin glycosidesMaximal plasma concentrations reached between 15-30 minutes post-administration. iss.it
Rats (in situ intestinal perfusion)Cyanidin glycosidesEfficient absorption from the small intestine (13-22% of dose). Absorption influenced by the glycosidic moiety. iss.it
Human Caco-2 and MKN-28 cells (in vitro)Wine anthocyaninsTransport efficiencies ranged from 3-5% in Caco-2 and 4-9% in MKN-28 cells. researchgate.net

Identification and Characterization of Systemic Metabolites in Animal Studies

Once absorbed, this compound and related glycosides undergo extensive metabolism. The metabolites found in systemic circulation are a combination of the original compound and various modified forms produced by host enzymes and gut microbiota. mdpi.comiss.it

In animal studies, the parent cyanidin glycoside is often the most abundant form detected in plasma shortly after administration. iss.it However, a diverse array of metabolites is also identified. These include:

Methylated Derivatives : The liver is considered a primary site for the methylation of cyanidin glycosides, a reaction catalyzed by catechol-O-methyltransferase (COMT). iss.it This results in the formation of peonidin (B1209262) glycosides. Methylation primarily occurs at the 3'-hydroxyl group on the B-ring of the cyanidin structure. iss.it Methylated metabolites are also found excreted in bile, indicating direct hepatic processing. iss.it

Glucuronidated Conjugates : Glucuronidation is a major metabolic pathway, thought to occur mainly in the intestine and liver. iss.itnih.gov This process attaches glucuronic acid to the anthocyanin structure, forming metabolites such as cyanidin-glucuronide and methyl cyanidin-glucuronide. nih.gov

Aglycone Form : The cyanidin aglycone (the non-sugar part) can be formed by the hydrolysis of the glycosidic bond. This process can occur in the small intestine via enzymes or in the colon by microbial action. nih.goviss.it However, the aglycone is very unstable at physiological pH and is likely a transient intermediate before further metabolism or degradation. iss.it

Table 2: Systemic Metabolites of Cyanidin Glycosides Identified in Animal Studies

Metabolite TypeSpecific Compound ExamplesBiological Sample(s)Reference
Intact GlycosideCyanidin-3-O-glucosidePlasma, Urine, Liver, Kidney iss.itnih.gov
Methylated MetabolitesPeonidin 3-glucoside, Methylated C3GPlasma, Urine, Bile, Liver, Kidney iss.itnih.gov
Glucuronidated MetabolitesCyanidin-glucuronide, Methyl cyanidin-glucuronidePlasma, Urine iss.itnih.gov
AglyconeCyanidinJejunum, Plasma (low amounts), Urine iss.itnih.gov
Degradation ProductsProtocatechuic acid, PhloroglucinaldehydePlasma mdpi.comnih.govnih.gov

Factors Influencing Metabolic Fate and Elimination in Biological Systems

Chemical Structure : The nature of the sugar moiety is a key determinant. Different sugars (e.g., rhamnose, glucose, rutinoside) affect the molecule's stability, solubility, and interaction with cellular transporters, thereby influencing absorption rates. iss.itmdpi.com The presence of acyl groups can also alter absorption; for example, acylated cyanidin glycosides have shown enhanced intestinal absorption in rats compared to their non-acylated counterparts. researchgate.net

Gastrointestinal Environment : The pH gradient of the digestive system is critical. Anthocyanins are most stable as flavylium cations in the low pH of the stomach but become unstable and can degrade in the more alkaline environment of the intestines. nih.govnih.gov This instability can lead to the formation of other chemical structures or degradation into smaller phenolic compounds before absorption can occur. researchgate.net

Gut Microbiota : The microbial communities in the colon play a profound role in anthocyanin metabolism. They possess enzymes, such as β-glucosidases, that can hydrolyze the glycosidic bond, releasing the aglycone. nih.govmdpi.com Subsequently, these microbes are responsible for cleaving the heterocyclic ring to produce phenolic acids and aldehydes, which are then absorbed. nih.gov Thus, inter-individual variations in gut microbiota composition can lead to different metabolic profiles. mdpi.com

Food Matrix : The presence of other components in a food source can influence the stability and release of anthocyanins during digestion. mdpi.com Interactions with proteins, carbohydrates, and other polyphenols can either protect the anthocyanin from degradation or hinder its release and absorption. The recovery of anthocyanins after in vitro digestion has been shown to be significantly different between whole foods and purified extracts. mdpi.com

Elimination : The primary route of elimination for absorbed anthocyanins and their metabolites is through urinary excretion. iss.it However, studies in rats and pigs consistently report very low urinary recovery of the ingested dose (typically less than 1%), which underscores the limited bioavailability and/or extensive metabolism of these compounds. iss.it Another route of elimination is through bile. The liver can excrete metabolites, particularly methylated derivatives, directly into the bile, which then enters the intestine and may be subject to enterohepatic recirculation or fecal excretion. iss.it

Molecular and Cellular Mechanisms of Action

Enzyme Activity Modulation by Cyanidin-3-o-rhamnoside

Modulation of Inducible Nitric Oxide Synthase (iNOS) Expression

This compound has been shown to modulate the expression of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. iss.itresearchgate.net Studies have demonstrated that fractions of Euterpe oleracea (açaí), rich in this compound and cyanidin-3-O-glucoside, inhibit the production of nitric oxide (NO) by reducing the expression of iNOS. iss.itresearchgate.net This effect is not due to the scavenging of NO itself but rather to the downregulation of the iNOS enzyme. researchgate.net

Further research has indicated that the anti-inflammatory effects of related anthocyanins, such as cyanidin-3-rutinoside (B1257026), involve the reduction of iNOS and cyclooxygenase-2 (COX-2) levels. researchgate.netmdpi.com This modulation is linked to the regulation of transcription factors that control the expression of these inflammatory genes. researchgate.netmdpi.com In silico docking studies have also suggested that anthocyanins like cyanidin-3-rutinoside have a high theoretical affinity for the iNOS protein, indicating a potential for direct binding and inhibition in addition to modulating its expression. mdpi.com

Table 2: Effect of this compound on iNOS

Compound/Extract Effect Mechanism
This compound (in Euterpe oleracea fractions) Inhibition of NO production Reduction of iNOS expression
Cyanidin-3-rhamnoside Reduction of iNOS levels Decreased NF-κB expression and increased IκBα expression

Effects on Other Metabolic and Virulence-Related Enzymes (e.g., Subtilisin-like protease-1)

Recent research has explored the potential of this compound as an inhibitor of virulence-related enzymes in pathogenic microorganisms. One such study highlighted its promise as an inhibitor of subtilisin-like protease-1 in Microsporum gypseum, a dermatophytic fungus. kku.ac.thtci-thaijo.org Subtilisin-like proteases are known to be involved in various biological processes, including acting as virulence factors in pathogens. nih.gov These proteases can cleave precursor proteins to generate active intercellular signals. uniprot.org The inhibition of these enzymes by compounds like this compound could represent a strategy for mitigating the pathogenicity of certain microbes.

Regulation of Intracellular Signaling Pathways

Impact on NF-κB Signaling

This compound and its related glycosides have been shown to influence the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory responses. researchgate.netmdpi.com Studies have demonstrated that cyanidin-3-rhamnoside can reduce the expression of NF-κB. researchgate.net This, in turn, leads to a decrease in the production of pro-inflammatory mediators. researchgate.net The mechanism often involves preventing the degradation of IκBα, an inhibitory protein that keeps NF-κB inactive in the cytoplasm. researchgate.net

The anti-inflammatory properties of anthocyanins are frequently linked to their ability to modulate NF-κB activity. wildblueberrywine.comnih.gov By suppressing the NF-κB signaling pathway, these compounds can inhibit the expression of various pro-inflammatory genes. mdpi.comnih.gov This has been observed in various cell types, including intestinal and microglial cells. mdpi.comnih.gov

Influence on AMPK-Dependent Pathways

Cyanidin (B77932) glycosides, including the closely related cyanidin-3-O-glucoside, have been found to regulate metabolic processes through the activation of AMP-activated protein kinase (AMPK)-dependent pathways. nih.govsemanticscholar.orgmdpi.com AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation. mdpi.complos.org

Research has shown that cyanidin-3-O-glucoside can increase the activity of AMPK in liver cells, leading to a cascade of downstream effects that improve lipid metabolism. nih.gov This includes the phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), a reduction in malonyl-CoA levels, and an increase in fatty acid oxidation. nih.gov The activation of AMPK by anthocyanins appears to be a crucial mechanism for their beneficial effects on metabolic health, potentially offering a non-pharmacological strategy for managing conditions related to metabolic dysregulation. mdpi.comresearchgate.net Studies in skeletal muscle cells have also shown that cyanidin-3-O-glucoside can up-regulate the mRNA expression of AMPK, further supporting its role in modulating this key metabolic pathway. semanticscholar.org

Interactions with Other Cell Survival and Death Pathways

This compound and its related glycosides, such as cyanidin-3-O-glucoside (C3G), have been shown to modulate various cell survival and death pathways. In leukemia cell lines, cyanidin-3-rutinoside has been observed to induce apoptosis, or programmed cell death, in a dose- and time-dependent manner. nih.gov This process involves the accumulation of peroxides, leading to the activation of p38 MAPK and JNK signaling pathways. nih.gov These pathways, in turn, contribute to cell death by activating the mitochondrial pathway mediated by the pro-apoptotic protein Bim. nih.gov Overexpression of anti-apoptotic proteins like Bcl-2 or Bcl-x(L) has been found to block this apoptosis. nih.gov Notably, this cytotoxic effect appears to be selective for cancer cells, as the compound did not induce significant reactive oxygen species (ROS) accumulation or cell death in normal human peripheral blood mononuclear cells. nih.gov

In breast cancer cells, C3G has been demonstrated to induce apoptosis by increasing the expression of pro-apoptotic genes such as p53, Bax, and Caspase-3, while decreasing the expression of the anti-apoptotic gene Bcl2. archivesofmedicalscience.com Similarly, in human colon (Caco-2) cells, cyanidin-3-O-arabinoside has been shown to induce apoptosis by affecting the S phase of the cell cycle and modulating the expression of Bcl-2 and Bax. researchgate.net Studies on gastric cancer cells (MKN-45) reveal that C3G can induce apoptosis through ROS-mediated activation of MAPK, STAT3, and NF-κB signaling pathways. mdpi.com

Modulation of Autophagy-Related Pathways

Autophagy, a cellular process of self-degradation and recycling of cellular components, is another pathway influenced by cyanidin glycosides. In a transgenic mouse model of Alzheimer's disease, treatment with C3G led to an upregulation of autophagy-related markers, including LC3B-II, LAMP-1, TFEB, and PPAR-α, while downregulating SQSTM1/p62. nih.gov This suggests an enhancement of the clearance of pathological protein aggregates. nih.gov

In human islet cells, C3G treatment resulted in an increase in the LC3 autophagic marker, suggesting a role in protecting these cells from stress-induced damage. researchgate.net Furthermore, in liver precancerous lesions in rats, cyanidin has been associated with the induction of autophagy through the upregulation of autophagy-related gene 5 (Atg5) and microtubule-associated protein 1 light chain 3-II (LC3-II). wjgnet.com

Differential Gene Expression Profiling in Cellular Models

Effects on Genes Related to Inflammatory Responses

This compound and its related compounds exhibit significant modulatory effects on genes associated with inflammation. In human intestinal HT-29 cells, C3G was found to reduce cytokine-induced inflammation by decreasing the production of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and interleukin-8 (IL-8), as well as the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). plos.org Interestingly, this anti-inflammatory effect was achieved at a much lower concentration than the established anti-inflammatory drug 5-aminosalicylic acid. plos.org

In lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells, cyanidin-3-O-β-D-glycoside and its metabolites suppressed the production of pro-inflammatory cytokines like TNF-α and IL-1β, as well as the gene expression of iNOS and COX-2. caldic.com Similarly, in human adipocytes, C3G pretreatment was shown to reduce the mRNA levels of proinflammatory cytokines such as TNF-α, IL-6, IL-8, and MCP-1 induced by palmitic acid. d-nb.info

Modulation of Genes Associated with Cellular Metabolism

The influence of cyanidin glycosides extends to genes involved in cellular metabolism. In human SGBS adipocytes, C3G pretreatment reversed the negative effects of palmitic acid on insulin (B600854) sensitivity by restoring the gene expression of glucose transporters GLUT-1 and GLUT-4. d-nb.info

In a study involving genetically diverse inbred mouse strains, a diet containing C3G was found to modulate glutathione (B108866) (GSH) homeostasis in a strain- and tissue-specific manner. nih.gov For instance, it increased renal GSH concentrations and hepatic and cardiac GSH/GSSG ratios in CAST/EiJ mice, while having different or no effects in other strains. nih.gov In HT22 mouse hippocampal neuronal cells, C3G treatment significantly increased the gene expression of antioxidant enzymes, including superoxide (B77818) dismutases (SOD1 and SOD2), catalase (CAT), and glutathione peroxidase (GPx), as well as phase II detoxifying enzymes like glutathione S-transferases (GSTo1 and GSTa2). d-nb.info

Regulation of Epithelial-to-Mesenchymal Transition (EMT) Markers

Epithelial-to-mesenchymal transition (EMT) is a cellular process implicated in cancer metastasis. Cyanidin glycosides have been shown to regulate key markers of this transition. In breast cancer cells (MDA-MB-231 and MDA-MB-468), C3G was found to inhibit EMT by increasing the expression of the epithelial marker E-cadherin and decreasing the expression of mesenchymal markers N-cadherin and vimentin (B1176767). nih.gov This effect was mediated by the upregulation of Krüppel-like factor 4 (KLF4). nih.govfoodandnutritionresearch.net

Further studies in triple-negative breast cancer cell lines (MDA-MB-231 and BT-549) demonstrated that C3G induces a mesenchymal-to-epithelial transition (MET), characterized by an increase in epithelial markers E-cadherin and ZO-1, and a decrease in mesenchymal markers vimentin and N-cadherin, as well as EMT-associated transcription factors Snail1 and Snail2. nih.gov

Effects on Fundamental Cellular Processes (In Vitro and Animal Models)

This compound and its derivatives impact a range of fundamental cellular processes. In vitro studies have consistently demonstrated their ability to inhibit the proliferation of various cancer cell lines, including breast, gastric, and colon cancer cells. archivesofmedicalscience.comresearchgate.netmdpi.com This anti-proliferative effect is often linked to the induction of cell cycle arrest and apoptosis. researchgate.netmdpi.comwjgnet.com For example, in a rat model of liver precancerous lesions, cyanidin-3-glucoside was shown to modulate cell cycle progression. wjgnet.com

The compound also plays a role in cellular protection against oxidative stress. In HT22 neuronal cells, C3G protected against glutamate-induced oxidative toxicity by scavenging free radicals and inhibiting intracellular ROS generation. d-nb.info In animal models, C3G has been shown to protect against hepatic fibrosis by inhibiting the activation of hepatic stellate cells and reducing oxidative stress and apoptosis in the liver. acs.org Furthermore, in a mouse model of Alzheimer's disease, C3G administration improved cognitive function, which was associated with its neuroprotective effects, including the regulation of signaling pathways involved in neuronal cell death and synaptic plasticity. nih.gov

Cell Proliferation and Apoptosis Mechanisms

This compound, along with other anthocyanins, has demonstrated the ability to modulate cell proliferation and induce apoptosis, or programmed cell death, in various cell lines. semanticscholar.org These compounds can influence the cell cycle, leading to arrest at different phases and preventing uncontrolled cell division. semanticscholar.org For instance, studies on cyanidin-3-O-glucoside (C3G), a closely related anthocyanin, have shown it can induce apoptosis in cancer cells by activating key proteins in the apoptotic cascade. archivesofmedicalscience.com

The mechanisms often involve the regulation of pro-apoptotic and anti-apoptotic proteins. For example, C3G has been shown to increase the expression of Bax, a pro-apoptotic protein, while decreasing the expression of Bcl-2, an anti-apoptotic protein. archivesofmedicalscience.com This shift in the Bax/Bcl-2 ratio is a critical determinant of cell fate, tipping the balance towards apoptosis. archivesofmedicalscience.com Furthermore, the activation of caspases, a family of proteases that execute the apoptotic program, is a common feature of anthocyanin-induced cell death. archivesofmedicalscience.com Specifically, the activation of caspase-3 has been observed in response to C3G treatment. archivesofmedicalscience.com

In some cancer cell models, the anti-proliferative effects of cyanidin-based anthocyanins are linked to the induction of oxidative stress within the cancer cells themselves, leading to their demise. semanticscholar.org Moreover, these compounds can influence signaling pathways that control cell growth and survival, such as the mTOR and Ras pathways. researchgate.net

Table 1: Effects of Cyanidin Glycosides on Cell Proliferation and Apoptosis

Cell LineCompoundObserved EffectsKey Molecular Targets
Breast Cancer (MCF-7)Cyanidin-3-glycoside (C3G)Induced apoptosis, dose-dependent cytotoxicity. archivesofmedicalscience.comIncreased p53, Bax, Caspase-3, CYP1, CYP2 expression; decreased Bcl-2 expression. archivesofmedicalscience.com
Gastric Cancer (MKN-45)Cyanidin-3-O-glucoside (C3G)Induced apoptosis, arrested cell cycle at G2/M phase. mdpi.comReduced mitochondrial membrane potential, regulated AKT signaling pathway. mdpi.com
Lung Carcinoma (H661)Cyanidin-3-O-glucoside (C3G)Impaired tumor growth, increased tumor apoptosis. nih.govDownregulated metastasis-related factors. nih.gov
Human Colon (Caco-2)Cyanidin-3-O-arabinosideInhibited proliferation. researchgate.netBlocked S phase of cell cycle, influenced Bcl-2 and Bax expression. researchgate.net

Cell Migration and Invasion Modulation

The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. This compound and related anthocyanins have been shown to interfere with these processes. foodandnutritionresearch.net One of the key mechanisms involved is the inhibition of the epithelial-to-mesenchymal transition (EMT), a process where epithelial cells lose their cell-cell adhesion and gain migratory and invasive properties. foodandnutritionresearch.net

Studies on cyanidin-3-O-glucoside (C3G) have revealed its ability to suppress EMT in breast cancer cells. foodandnutritionresearch.netnih.gov This is achieved, in part, by upregulating Krüppel-like factor 4 (KLF4), a transcription factor that plays a role in maintaining the epithelial phenotype. foodandnutritionresearch.netnih.gov C3G has been found to indirectly increase KLF4 levels by downregulating FBXO32, an E3 ligase that targets KLF4 for degradation. foodandnutritionresearch.net

Furthermore, C3G has been shown to modulate the expression of proteins involved in cell adhesion. mdpi.com For example, it can upregulate E-cadherin, a key component of adherens junctions that helps to keep cells together, while downregulating proteins like β-catenin, N-cadherin, and Vimentin, which are associated with a more migratory phenotype. mdpi.com In lung large-cell carcinoma models, C3G treatment led to the downregulation of metastasis-related factors, including transforming growth factor-β (TGF-β), CD44, and epidermal growth factor receptor (EGFR). nih.govmdpi.com

Anti-inflammatory Cellular Responses

This compound exhibits anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. researchgate.net A central player in inflammation is the nuclear factor-kappa B (NF-κB) pathway. nih.gov this compound has been shown to reduce the expression of NF-κB, which in turn decreases the production of pro-inflammatory mediators. researchgate.net It achieves this by increasing the expression of IκBα, an inhibitor of NF-κB. researchgate.net

This modulation of the NF-κB pathway leads to a reduction in the levels of several pro-inflammatory molecules, including:

Nitric oxide (NO) researchgate.net

Prostaglandin E2 (PGE2) researchgate.net

Cyclooxygenase-2 (COX-2) researchgate.net

Inducible nitric oxide synthase (iNOS) researchgate.netiss.itiss.it

Furthermore, this compound and its related glycosides can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and various interleukins (IL-1β, IL-6). researchgate.netcaldic.com These effects have been observed in various cell models, including macrophages and intestinal epithelial cells. researchgate.netnih.gov The anti-inflammatory actions of these compounds contribute to their protective effects in conditions associated with chronic inflammation. ljmu.ac.uk

Oxidative Stress Response Mechanisms

This compound and other anthocyanins are potent antioxidants that can protect cells from damage caused by reactive oxygen species (ROS). iss.it Their ability to scavenge free radicals is a key aspect of their antioxidant activity. iss.it Beyond direct scavenging, these compounds also influence cellular antioxidant defense systems.

One of the primary mechanisms is the activation of the Nrf2-antioxidant response element (ARE) pathway. d-nb.infonih.gov Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and detoxification enzymes. d-nb.info Cyanidin-3-O-glucoside (C3G) has been shown to activate Nrf2, leading to the upregulation of downstream target genes, including:

Heme oxygenase-1 (HO-1) semanticscholar.org

Superoxide dismutase (SOD) d-nb.info

Catalase (CAT) rsc.org

Glutathione peroxidase (GPx) d-nb.info

Glutathione S-transferases (GSTs) d-nb.info

By enhancing the expression of these protective enzymes, this compound helps to reduce intracellular ROS levels and mitigate oxidative damage to cellular components such as DNA and lipids. researchgate.netiss.it This antioxidant activity is crucial for its protective effects against various cellular stressors and is implicated in its neuroprotective and anti-inflammatory roles. nih.govnih.gov

Influence on Amyloid Formation

Amyloid formation, the aggregation of misfolded proteins into fibrillar structures, is a pathological hallmark of several neurodegenerative diseases, including Alzheimer's disease. rsc.org this compound and its glycosides have shown potential in modulating this process.

Research on cyanidin-3-O-glucoside (C3G) has demonstrated its ability to inhibit the fibrillogenesis of amyloid-β (Aβ) protein, a key component of amyloid plaques in Alzheimer's disease. rsc.org C3G can also disintegrate pre-formed Aβ fibrils. rsc.org Mechanistically, it appears to interfere with the structural transition of Aβ from a random coil to a β-sheet-rich conformation, which is a critical step in amyloid formation. rsc.org

In studies using human islet cells, C3G treatment was found to inhibit amyloid formation when the cells were exposed to human amylin or Aβ1-42. semanticscholar.orgresearchgate.net This inhibition of amyloid plaque formation was associated with increased cell viability. semanticscholar.orgresearchgate.net These findings suggest that this compound may have a neuroprotective role by targeting the pathological aggregation of amyloidogenic proteins. mdpi.com

Structure Activity Relationship Investigations

Comparative Mechanistic Analysis with Cyanidin (B77932) Aglycone and Other Glycosides

The presence and nature of the sugar moiety attached to the cyanidin core significantly influence its biological activities. While the cyanidin aglycone itself possesses biological activity, glycosylation, as seen in cyanidin-3-o-rhamnoside, alters its properties such as stability, solubility, and interaction with cellular targets. semanticscholar.orgencyclopedia.pub

Studies comparing this compound with its aglycone, cyanidin, have revealed important differences in their mechanisms of action. For instance, in the context of tyrosinase inhibition, a key process in melanogenesis, this compound exhibits a higher inhibitory effect than cyanidin. tandfonline.com The conjugated rhamnoside appears to enhance this particular biological activity, suggesting that the sugar moiety is not merely a passive component but actively participates in the molecule's function. tandfonline.com

When compared to other cyanidin glycosides, the specific sugar attached plays a crucial role. For example, in studies on the inhibition of cytochrome P450 enzymes, which are involved in drug metabolism, this compound was one of the few anthocyanins out of 21 tested that showed significant inhibitory activity against CYP3A4. researchgate.netacs.org This contrasts with other cyanidin glycosides that may have different sugar units and exhibit lesser or no inhibitory effects. This highlights the specificity conferred by the rhamnose group in modulating interactions with biological macromolecules.

Table 1: Comparative Inhibitory Activity of Cyanidin and its Glycosides

Compound Target Enzyme Inhibitory Effect Reference
This compound Tyrosinase Higher than Cyanidin tandfonline.com
Cyanidin Tyrosinase Lower than C3R tandfonline.com
This compound CYP3A4 Significant Inhibition (IC50 = 44µM) researchgate.netacs.org
Other Cyanidin Glycosides CYP3A4 Generally less or no significant inhibition researchgate.net

Role of the Rhamnosyl Moiety in Biological Interactions and Bioactivity

The rhamnosyl moiety, a deoxy sugar, plays a pivotal role in defining the biological profile of this compound. Its presence significantly modifies the physicochemical properties of the parent cyanidin aglycone, thereby influencing its absorption, metabolism, and interaction with biological targets.

One of the key functions of the rhamnose group is to enhance the stability of the cyanidin molecule. mdpi.com The aglycone form is often less stable under physiological conditions. semanticscholar.org The glycosylation at the 3-O-position with rhamnose helps protect the flavylium (B80283) cation from degradation, allowing it to exert its biological effects more effectively. embrapa.br

The rhamnosyl group is also critical for specific molecular recognition and binding. In silico docking studies have shown that this compound can effectively bind to the active sites of various enzymes. nrct.go.thresearchgate.net For example, it has been identified as a potent inhibitor of subtilisin-like protease (SUB-1), a virulence factor in the fungus Microsporum gypseum, with the rhamnose moiety contributing to the binding interactions. nrct.go.th Similarly, its interaction with targets in Trichophyton rubrum has been demonstrated through computational models. researchgate.net

The nature of the sugar can also influence the metabolic fate of the anthocyanin. While the body can absorb some anthocyanins intact, gut microbiota often deglycosylate them, converting them to the aglycone and other metabolites which may also have biological activity. encyclopedia.pub The specific sugar, like rhamnose, can affect the rate and extent of this metabolic conversion.

Table 2: Influence of the Rhamnosyl Moiety on Biological Activities

Biological Activity Role of Rhamnosyl Moiety Research Finding Reference
Enzyme Inhibition Facilitates binding to active sites Potent inhibitor of fungal SUB-1 protease nrct.go.th
Stability Protects the cyanidin core from degradation Enhanced stability of the flavylium cation embrapa.br
Tyrosinase Inhibition Enhances inhibitory activity Conjugated form is a more potent inhibitor than the aglycone tandfonline.com

Impact of Stereochemical Features on Functional Implications

The stereochemistry of this compound, referring to the three-dimensional arrangement of its atoms, is a critical determinant of its biological function. While detailed studies focusing specifically on the stereoisomers of this compound are not extensively reported in the provided context, general principles of stereochemistry in flavonoids and glycosides can be applied.

The attachment of the rhamnose sugar to the cyanidin core creates chiral centers, leading to the possibility of different stereoisomers. The specific anomeric configuration (α or β) of the glycosidic bond and the inherent chirality of the rhamnose molecule itself are crucial. For instance, cyanidin-3-α-O-rhamnoside and cyanidin-3-β-O-rhamnoside would be diastereomers with potentially different biological activities.

Enzymatic reactions are highly stereospecific. The enzymes that synthesize and metabolize this compound, such as glycosyltransferases, recognize specific stereochemical arrangements. preprints.orgresearchgate.net For example, a study on flavonoid 3-O-glycosyltransferases from Rhododendron delavayi showed that the enzyme could utilize UDP-rhamnose to glycosylate cyanidin, producing this compound, highlighting the stereospecificity of the enzymatic process. nih.gov

The three-dimensional shape of the molecule dictates how it fits into the binding sites of target proteins. Even subtle changes in stereochemistry can dramatically alter binding affinity and, consequently, biological activity. This principle is well-established for other complex natural products where different stereoisomers exhibit vastly different potencies. acs.org While specific functional implications for different stereoisomers of this compound require further dedicated research, it is a fundamental aspect of its structure-activity relationship.

Degradation Kinetics and Pathways

Enzymatic Degradation Mechanisms (e.g., Polyphenol Oxidase-Mediated)

Enzymatic activity is a primary driver of Cyanidin-3-o-rhamnoside degradation, particularly in fresh and minimally processed plant-based foods. Several enzyme families, including polyphenol oxidase (PPO), peroxidase (POD), and β-glucosidase, are implicated in this process. mdpi.comsemanticscholar.org

Polyphenol oxidases (PPOs) are copper-containing enzymes that catalyze the oxidation of phenolic compounds into highly reactive quinones. ntou.edu.tw While anthocyanins are not always the primary substrate for PPO, the generated quinones can readily react with and degrade this compound through coupled oxidation reactions. researchgate.net For instance, PPO first oxidizes other phenolic compounds present in the matrix, such as epicatechin or chlorogenic acid, into their corresponding o-quinones. researchgate.netdokumen.pub These quinones then participate in non-enzymatic reactions with the anthocyanin, leading to the cleavage of its chromophore and subsequent loss of color. dokumen.pub This indirect degradation is a significant pathway in many fruits like litchi and apples. researchgate.netscience.gov

Peroxidases (PODs) also contribute to anthocyanin degradation through oxidative mechanisms, often working in conjunction with PPO. oup.com Another critical enzymatic pathway involves β-glucosidases (sometimes referred to as anthocyanases). mdpi.com These enzymes hydrolyze the glycosidic bond linking the rhamnose sugar to the cyanidin (B77932) aglycone. mdpi.comoup.com The resulting cyanidin aglycone is significantly more unstable than its glycosylated form and rapidly degrades into colorless or brown compounds. oup.comresearchgate.net

The degradation can therefore follow two main enzymatic routes:

Direct Oxidation: POD can directly oxidize the anthocyanin molecule. mdpi.com

Indirect/Coupled Oxidation: PPO oxidizes other phenols to quinones, which then chemically degrade the anthocyanin. semanticscholar.orgresearchgate.net

Hydrolysis followed by Oxidation: β-glucosidase cleaves the sugar moiety, producing an unstable aglycone that is quickly oxidized or rearranged into degradation products. mdpi.comsemanticscholar.org

Studies on litchi pericarp have detailed a model where the degradation of cyanidin-3-rutinoside (B1257026) (a closely related compound) is dependent on the presence of epicatechin and PPO, highlighting the importance of coupled oxidation. researchgate.net

Chemical Degradation Pathways (e.g., pH-Dependent Instability)

Beyond enzymatic action, this compound is inherently unstable under various chemical conditions, with pH being the most influential factor. nih.govmdpi.com The color and stability of anthocyanins are directly dependent on the pH of the surrounding medium, as the molecule undergoes structural transformations. mdpi.com

At highly acidic pH (below 3), this compound exists predominantly in its most stable and brightly colored form, the red flavylium (B80283) cation. nih.govmdpi-res.com As the pH increases into the mildly acidic to neutral range (pH 4-6), the flavylium cation undergoes hydration. This leads to the formation of a colorless carbinol pseudobase and a blue/purple quinoidal base through proton loss. nih.govmdpi.com Further elevation of pH above 6 results in the opening of the central pyrylium (B1242799) ring to form a yellow chalcone (B49325) structure. nih.govencyclopedia.pub These transformations are reversible to some extent, but the chalcone and carbinol forms are prone to irreversible degradation into smaller phenolic acids and aldehydes, such as phloroglucinaldehyde and protocatechuic acid. mdpi.com

The degradation kinetics often follow a first-order reaction model. researchgate.net The presence of the rhamnose sugar at the 3-position provides some steric hindrance and stability compared to the cyanidin aglycone, but it does not prevent pH-induced degradation. researchgate.netresearchgate.net Studies comparing cyanidin-3-O-glucoside to its aglycone found that the glycoside was significantly more stable at low pH, but stability for both decreased rapidly as pH approached neutral. researchgate.net

The primary chemical degradation pathway involves the hydrolysis of the pyrylium ring at the C2 position, which opens the ring to form the chalcone. mdpi.comencyclopedia.pub This process is accelerated at higher pH values and temperatures.

pH RangePredominant Form of Cyanidin GlycosideColorRelative Stability
< 3Flavylium CationRed/OrangeHigh
4 - 5Equilibrium of Flavylium Cation and Carbinol PseudobaseReddish to ColorlessModerate
5 - 6Equilibrium of Carbinol Pseudobase and Quinoidal BasePurplish/BluishLow
> 6ChalconeYellowish to ColorlessVery Low (Prone to Irreversible Degradation)

This table summarizes the general pH-dependent behavior of cyanidin glycosides based on established chemical principles. nih.govmdpi.com

Environmental and Matrix Factors Influencing Degradation Rate

The rate at which this compound degrades is significantly affected by its immediate environment and the matrix in which it is found. Key factors include temperature, oxygen, light, and the presence of other interacting molecules. mdpi.comencyclopedia.pub

Temperature: Elevated temperatures accelerate degradation by providing the necessary activation energy for hydrolytic reactions, such as the cleavage of the glycosidic bond and the opening of the pyrylium ring. mdpi.com The degradation rate of anthocyanins increases exponentially with temperature. mdpi.com For example, the half-life of anthocyanins in cherry juice is drastically reduced at higher storage temperatures. mdpi.com Some studies have found that temperature can have a greater negative impact on the stability of cyanidin glycosides than pH within certain ranges. mdpi.com

Oxygen and Light: Oxygen plays a direct role in the oxidative breakdown of the anthocyanin structure and can also accelerate enzyme-mediated degradation. mdpi.com Exposure to light, particularly UV light, can also promote photo-degradation, leading to color fading. The combined presence of oxygen and light often has a synergistic destructive effect.

Food Matrix: The food matrix has a complex and significant influence on stability.

Acceleration of Degradation: Components within a food matrix can accelerate degradation. A study on raspberry juice showed that cyanidin-3-glucoside and cyanidin-3-sophoroside degraded faster in the juice itself than in a simplified model system, suggesting that other juice components catalyzed the breakdown. researchgate.net

Protective Effects: Conversely, the matrix can offer protection. The entrapment of anthocyanins within a complex food structure can slow their release and degradation. mdpi.com Co-pigmentation, where anthocyanins associate with other compounds like flavonoids, phenolic acids, or metal ions, can enhance color intensity and stability by forming stacked molecular complexes that protect the flavylium cation from hydration. mdpi.com

Component Interactions: Specific components can have pronounced effects. Dairy proteins, for instance, can bind with anthocyanins, which may impact their stability and bioavailability. researchgate.net The presence of ascorbic acid (Vitamin C) can, under certain conditions, accelerate anthocyanin degradation, while sugars may have a variable effect depending on their concentration. mdpi.commdpi.com

FactorEffect on this compound DegradationRelevant Research Findings
High TemperatureIncreases degradation rateAccelerates hydrolysis of the glycosidic bond and pyrylium ring opening. Half-life in juices decreases significantly with rising temperature. mdpi.commdpi.com
OxygenIncreases degradation ratePromotes direct oxidation and accelerates enzyme-catalyzed degradation. mdpi.com
LightIncreases degradation rateCauses photo-degradation, leading to color loss. encyclopedia.pub
Food Matrix (e.g., Juice)Can accelerate degradationCo-existing components in raspberry juice were found to speed up anthocyanin breakdown compared to a simple model system. researchgate.net
Co-pigmentationDecreases degradation rateAssociation with other flavonoids or phenolic acids can stabilize the colored flavylium cation. mdpi.com
Dairy ProteinsCan bind to the compoundInteractions with milk proteins can reduce the bioavailability of cyanidin-3-O-glucoside, affecting stability. researchgate.net

Advanced Analytical Methodologies in Research

Extraction and Isolation Strategies for Cyanidin-3-o-rhamnoside

The initial step in studying this compound involves its extraction from natural sources and subsequent purification. The process is designed to efficiently remove the target compound from the complex plant matrix while preserving its chemical integrity.

A common approach begins with the homogenization of the plant material, such as fruit or flower petals, in an acidic solvent mixture. miloa.eumsu.edu Methanol (B129727) or ethanol (B145695) acidified with a small amount of formic or hydrochloric acid is frequently used; the acidic conditions help to maintain the anthocyanin in its stable flavylium (B80283) cation form. miloa.euacs.orgresearchgate.net For instance, a methanol/formic acid (99:1, v/v) solution can be employed. miloa.eu The homogenized mixture is then typically centrifuged to separate the liquid extract from solid plant residues. miloa.eumsu.edu This process may be repeated to maximize the yield. miloa.eu

Following extraction, the crude extract is concentrated, often under a vacuum to avoid thermal degradation. miloa.euscielo.br Purification and isolation are then achieved using chromatographic techniques. High-Performance Liquid Chromatography (HPLC) is a powerful tool for this purpose, where the extract is passed through a column that separates compounds based on their chemical properties. scielo.brnih.gov By using a selection valve connected to the HPLC system, the specific fraction corresponding to the elution time of this compound can be collected. scielo.br This method allows for the isolation of the compound with a high degree of purity, which is essential for subsequent structural and bioactivity studies. scielo.br

High-Resolution Chromatographic and Mass Spectrometric Techniques for Identification and Quantification

Once isolated, or for quantification within a complex mixture, a combination of chromatography and mass spectrometry is the gold standard for the unequivocal identification and precise measurement of this compound.

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry (MS) are the most widely used techniques for analyzing anthocyanins. scispace.commjcce.org.mkanalis.com.my These methods offer high sensitivity and selectivity, allowing for the detection of compounds even at trace concentrations. researchgate.net The chromatography system separates the components of a sample, which are then introduced into the mass spectrometer for identification based on their mass-to-charge ratio (m/z). scispace.com

Electrospray ionization (ESI) is a soft ionization technique commonly used for anthocyanins, as it minimizes fragmentation during the ionization process, allowing for the detection of the intact molecular ion. scielo.brscielo.br Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the selected molecular ion and analyzing the resulting product ions. For this compound, the MS/MS analysis typically shows a characteristic fragmentation pattern involving the loss of the rhamnose sugar moiety (a loss of 146 Da), resulting in a fragment ion corresponding to the cyanidin (B77932) aglycone at m/z 287. nih.gov

Researchers have successfully used these techniques to identify and quantify this compound in various plant sources.

Source MaterialAnalytical TechniqueParent Ion (m/z)Key Fragment Ion (m/z)Reference
Buckwheat (Fagopyrum esculentum) PetalsLC-ESI-MS/MSNot SpecifiedNot Specified nih.gov
Sudanese Roselle (Hibiscus sabdariffa)UPLC-MS/MSNot SpecifiedNot Specified researchgate.net
Myrtle (Myrtus communis L.) BerriesHPLC-DAD-ESI-MS/MS433287 nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of isolated compounds like this compound. mdpi.com While MS provides information on molecular weight and fragmentation, NMR gives detailed insights into the carbon-hydrogen framework of the molecule. nih.gov The sample, dissolved in a deuterated solvent such as deuterated methanol (CD₃OD), is placed in a strong magnetic field and irradiated with radio waves. mdpi.comnih.gov

One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, provide information about the different types of protons and carbons in the molecule and their chemical environments. mdpi.com For this compound, ¹H NMR would reveal signals characteristic of the aromatic protons on the cyanidin core, as well as signals for the protons of the rhamnose sugar moiety.

Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY identifies protons that are coupled to each other within the same spin system, while HSQC correlates protons directly to the carbons they are attached to. mdpi.com These techniques are crucial for confirming the identity of the sugar as rhamnose and, most importantly, for determining the exact point of attachment of the rhamnose to the cyanidin aglycone, thus confirming the structure as this compound. uib.no

Molecular and Cell-Based Assays for Mechanistic Investigations

To understand how this compound exerts its effects at a cellular level, researchers employ a variety of molecular and cell-based assays. These experiments investigate the compound's influence on gene and protein expression, providing insights into the biological pathways it modulates.

Gene expression analysis techniques are used to measure changes in the transcription of genes in response to treatment with a compound. RNA sequencing (RNA-seq) offers a comprehensive view by profiling the entire transcriptome, while quantitative real-time PCR (qRT-PCR) is used to quantify the expression of specific target genes with high precision. frontiersin.orgmdpi.com

Studies on anthocyanins have utilized these methods to uncover their molecular mechanisms. For example, research on the related compound cyanidin-3-O-glucoside (C3G) in osteoblast-like cells using RNA-seq identified 51 differentially expressed genes, with 34 being upregulated and 17 downregulated. frontiersin.orgnih.govnih.gov Subsequent qRT-PCR analysis validated the differential expression of key genes implicated in bone metabolism, such as Atp6v0c, Cx3cl1, and Ly6a. frontiersin.orgnih.gov

In the context of anthocyanin biosynthesis in plants like apples and rice, qRT-PCR has been used to measure the expression of structural genes such as chalcone (B49325) synthase (CHS), flavanone (B1672756) 3-hydroxylase (F3H), and dihydroflavonol 4-reductase (DFR), as well as regulatory genes like MYB transcription factors. mdpi.complos.org The expression levels of these genes often correlate positively with the accumulation of anthocyanins, including this compound. mdpi.complos.org

CompoundAssayCell/Tissue TypeKey Gene TargetsObserved EffectReference
Cyanidin-3-O-glucosideRNA-seq & qRT-PCRMC3T3-E1 OsteoblastsAtp6v0c, Cx3cl1, Ly6aDifferential expression frontiersin.orgnih.gov
AnthocyaninsRNA-seq & qRT-PCRApple PeelDFR, CHI, 4CL, MYBExpression correlated with anthocyanin content mdpi.com
Cyanidin-3-O-glucosideRNA-seq & qRT-PCRBlack Rice SeedsCHS, F3H, DFR, ANS, MYBsUpregulation in black rice cultivars plos.org

To determine if changes in gene expression translate to altered protein levels, researchers use techniques like Western blotting and immunochemiluminescence. These methods use specific antibodies to detect and quantify target proteins within cell or tissue extracts.

A study evaluating the effects of 21 different anthocyanins on human hepatocytes found that this compound, unlike its aglycone, did not significantly induce the expression of key drug-metabolizing enzymes such as CYP2A6, CYP2B6, CYP2C9, and CYP3A4 at either the mRNA or protein level. researchgate.net

In contrast, studies on the related cyanidin-3-O-glucoside (C3G) have shown significant effects on protein expression. For instance, Western blot analysis revealed that C3G treatment of human gastric cancer cells led to decreased expression of proteins involved in cell cycle progression, such as AKT, CDK1, and Cyclin B1. mdpi.com In studies on inflammatory responses, C3G was shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in intestinal cells, but it did not prevent the cytokine-induced phosphorylation of p38 MAPK. plos.org

CompoundAssayCell/Tissue TypeKey Protein TargetsObserved EffectReference
This compoundWestern BlottingPrimary Human HepatocytesCYP2C9, CYP2A6, CYP2B6, CYP3A4No induction of protein expression researchgate.net
Cyanidin-3-O-glucosideWestern BlottingMKN-45 Gastric Cancer CellsAKT, CDK1/2, Cyclin B1Decreased expression mdpi.com
Cyanidin-3-O-glucosideWestern BlottingHT-29 Intestinal CellsiNOS, COX-2Reduced expression plos.org
Cyanidin-3-O-glucosideWestern BlottingHT-29 Intestinal CellsPhosphorylated p38 MAPKNo inhibition of phosphorylation plos.org

In Silico Approaches for Molecular Docking and Dynamics Simulations

In silico methods, which involve computer-based simulations, are indispensable for predicting and understanding the molecular interactions between this compound and its biological targets. These computational approaches provide a theoretical framework that complements experimental data.

Molecular docking is a key in silico technique used to predict the preferred orientation of a ligand when it binds to a receptor. This method calculates the binding affinity and energy of the ligand-protein complex. Research has shown that this compound exhibits potent inhibitory activity against various enzymes, as predicted by molecular docking studies. For example, it has been identified as a potential inhibitor of subtilisin-like protease (SUB-1) from the fungus Microsporum gypseum, with a strong docking score. nrct.go.thtci-thaijo.org In one study, the docking score was reported as -9.4 kcal/mol, indicating a high binding affinity. nrct.go.th

Molecular dynamics (MD) simulations are then often used to analyze the stability of the docked complex over time. These simulations provide insights into the dynamic behavior of the molecule and its target, revealing the flexibility of the complex and the nature of the intermolecular interactions. For the this compound and SUB-1 complex, MD simulations lasting 50 nanoseconds were conducted using the Desmond module of the Schrödinger suite to confirm the stability of the binding. nrct.go.th The simulations were performed under controlled temperature and pressure to mimic physiological conditions. nrct.go.th

These in silico studies have been applied to investigate the potential of this compound against various other targets. For instance, it was found to have favorable interactions with multiple drug targets in M. gypseum and Trichophyton rubrum, suggesting it may have multi-targeting capabilities. nih.govresearchgate.net It has also been studied as a potential inhibitor of xanthine (B1682287) oxidase (XO), an enzyme implicated in gout. sajs.co.za The interactions in these complexes are typically mediated by a combination of hydrogen bonds, hydrophobic interactions (such as π-alkyl and π-sigma), and electrostatic interactions. sajs.co.za

The table below summarizes the findings from various in silico studies on this compound.

Target ProteinOrganism/DiseaseSoftware/MethodDocking Score (kcal/mol)Binding Free Energy (kcal/mol)Key Interacting ResiduesReference
Subtilisin-like protease (SUB-1)Microsporum gypseumGlide, Desmond-9.4-55.23H190, N282, H342 nrct.go.th
Multiple Drug TargetsMicrosporum gypseumGlide, Desmond-11.2 (Squalene epoxidase)Not ReportedNot Reported nih.govresearchgate.net
Xanthine Oxidase (XO)GoutNot SpecifiedNot ReportedNot ReportedNot Reported sajs.co.za

These computational approaches are crucial for drug discovery and development, as they can screen large libraries of compounds and prioritize candidates for further experimental validation, thereby saving significant time and resources.

Future Research Directions and Unaddressed Questions

Comprehensive Elucidation of Specific Molecular Targets of Cyanidin-3-o-rhamnoside

While in silico and in vitro studies have begun to identify potential molecular targets for this compound, a comprehensive understanding of its direct interactions with cellular components remains largely uncharted. Much of the current knowledge stems from molecular docking studies, which predict the binding affinity of this compound to various proteins, primarily in the context of antimicrobial and antifungal activity.

Future research must move beyond computational predictions to experimental validation of these targets. A crucial step will be to identify and characterize the direct molecular binding partners of this compound within human cells to understand its mechanisms of action in chronic diseases. Research has indicated that polyphenolic compounds, including anthocyanins, can modulate inflammatory responses by reducing the secretion of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α. nih.gov Therefore, identifying the specific upstream and downstream targets in these inflammatory pathways is a priority.

Moreover, studies have shown that this compound can inhibit certain cytochrome P450 (CYP450) enzymes, such as CYP3A4. nih.govresearchgate.net A comprehensive profiling of its effects on the entire family of CYP450 enzymes is necessary to predict potential herb-drug interactions and understand its metabolic fate. The need for further in vitro and in vivo studies to confirm these computational findings is a recurring theme in the existing literature. researchgate.netresearchgate.net

Table 1: Potential Molecular Targets of this compound Identified in Docking Studies

Target Protein Organism/Context Potential Effect Research Approach
Glycosyltransferase family 62 protein Trichophyton rubrum Antifungal Molecular Docking & Simulation researchgate.net
Subtilisin-like protease 1 (SUB-1) Microsporum gypseum Antifungal Molecular Docking & Simulation nrct.go.th
Squalene epoxidase Trichophyton rubrum Antifungal Molecular Docking researchgate.net
Lanosterol 14α-demethylase Trichophyton rubrum Antifungal Molecular Docking researchgate.net
Leucyl tRNA synthetase Trichophyton rubrum Antifungal Molecular Docking researchgate.net
Chitinase Trichophyton rubrum Antifungal Molecular Docking researchgate.net
Cytochrome P450 (CYP3A4) Human Enzyme Inhibition In vitro assay nih.govresearchgate.net

Advanced Investigations into Cellular Uptake and Intracellular Distribution Mechanisms

A significant gap in the current understanding of this compound lies in its bioavailability, specifically its journey from ingestion to its target tissues. The cellular uptake and intracellular distribution of this compound are critical determinants of its ultimate biological activity. While general knowledge about anthocyanin absorption exists, specific data for this compound is lacking.

Future investigations should focus on elucidating the specific transport mechanisms involved in the absorption of this compound across the intestinal barrier. This includes identifying the roles of various glucose transporters and other potential carrier proteins. The stability of this compound is a key factor, as anthocyanins are generally more stable in the acidic environment of the stomach but can degrade in the neutral pH of the intestines, which could reduce their absorption and nutritional value. nih.gov

Long-Term Mechanistic Studies in Relevant Preclinical Models

The majority of studies on this compound are short-term, in vitro, or in silico investigations. To establish a clearer picture of its long-term effects and therapeutic potential, well-designed, long-term mechanistic studies in relevant preclinical models are essential. nih.gov These studies are a critical bridge between preliminary findings and potential human clinical trials.

Future preclinical research should utilize animal models that accurately mimic human chronic diseases, such as diet-induced obesity, inflammatory bowel disease, and neurodegenerative conditions. nih.gov These long-term studies should assess not only the efficacy of this compound in preventing or mitigating disease progression but also delve into the underlying molecular mechanisms. This includes analyzing changes in gene expression, protein activity, and metabolic pathways in response to sustained administration of the compound.

Key considerations for these studies include determining the optimal duration of intervention and identifying and monitoring relevant clinical biomarkers. researchgate.net For instance, in studies related to metabolic syndrome, biomarkers could include fasting glucose, insulin (B600854) levels, lipid profiles, and markers of inflammation and oxidative stress. For neurodegenerative diseases, cognitive function tests and analysis of brain tissue for pathological hallmarks would be necessary. uq.edu.au The insights gained from such long-term preclinical studies will be invaluable for designing future human intervention trials. researchgate.net

Exploration of Intercompound Interactions and Synergistic Effects with Other Phytochemicals

This compound is rarely consumed in isolation; it is typically part of a complex mixture of phytochemicals present in fruits and vegetables. Emerging evidence suggests that the biological activity of this compound can be significantly influenced by interactions with other co-occurring molecules. nih.gov Therefore, a critical area for future research is the exploration of these intercompound interactions and potential synergistic effects.

"Synergy-directed fractionation" is a promising approach that could be employed. This method involves separating an extract into its various components and then testing them in combination to identify synergistic interactions. Understanding these interactions is crucial for developing functional foods and dietary supplements that maximize the health benefits of this compound.

Development of Standardized Research Methodologies for Comparative Studies

A significant challenge in the field of anthocyanin research is the lack of standardized methodologies, which complicates the comparison of findings across different studies. mdpi.com To build a robust and cohesive body of evidence for the bioactivity of this compound, the development and adoption of standardized research protocols are imperative.

Standardization should encompass all stages of research, from extraction and purification to quantification and bioactivity assessment. Different extraction methods can yield varying amounts and profiles of anthocyanins, affecting the final results. wjarr.com Therefore, establishing a consensus on the most effective and reproducible extraction techniques is a priority.

For quantification, while methods like high-performance liquid chromatography (HPLC) combined with mass spectrometry (MS) are considered the gold standard for their sensitivity and selectivity, simpler and more cost-effective methods like UV-visible spectroscopy are also widely used. creative-proteomics.comresearchgate.net Guidelines for the appropriate use and validation of these methods are needed. Similarly, standardized protocols for assessing biological activities, such as antioxidant capacity and anti-inflammatory effects, would ensure that results are comparable and can be integrated into meta-analyses. mdpi.comfrontiersin.org The establishment of such standardized methodologies will be instrumental in advancing our knowledge of this compound in a consistent and reliable manner.

Q & A

Q. How can researchers address variability in bioactivity across plant sources?

  • Standardized extraction : Use methanol:water:formic acid (70:28:2 v/v) for consistent anthocyanin recovery.
  • Metabolomic correlation : Link bioactivity to co-occurring metabolites (e.g., procyanidins) via PCA analysis .

Methodological Considerations

  • Data reproducibility : Report purity, storage conditions, and solvent systems to enable cross-study comparisons .
  • Advanced instrumentation : Pair LC-MS with NMR (¹H/¹³C) for structural confirmation .
  • Ethical compliance : Obtain ethics approvals for studies involving human/animal models .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.